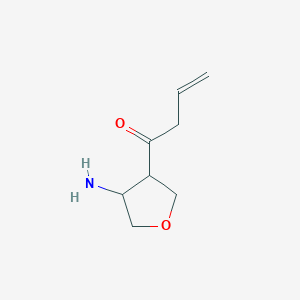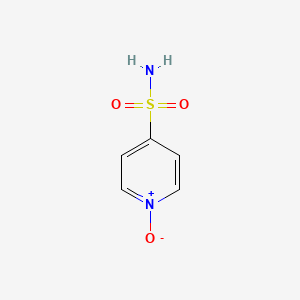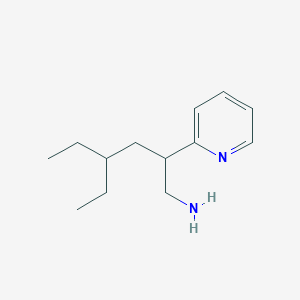
2-(Pyrrolidin-3-yl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-3-yl)propane-1,3-diol is a chemical compound with the molecular formula C7H15NO2 It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propane-1,3-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)propane-1,3-diol typically involves the reaction of pyrrolidine with a suitable diol precursor. One common method is the nucleophilic addition of pyrrolidine to an epoxide, such as glycidol, under basic conditions. The reaction proceeds as follows:
Reactants: Pyrrolidine and glycidol.
Conditions: Basic conditions, often using a base like sodium hydroxide.
Procedure: Pyrrolidine is added to glycidol in the presence of a base, leading to the opening of the epoxide ring and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrrolidin-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-3-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidin-3-yl)propane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)propane-1,3-diol: Similar structure but with the nitrogen atom in a different position.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Contains a methyl group and an amine instead of diol.
Uniqueness
2-(Pyrrolidin-3-yl)propane-1,3-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its diol functionality allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
2-pyrrolidin-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H15NO2/c9-4-7(5-10)6-1-2-8-3-6/h6-10H,1-5H2 |
Clave InChI |
HGGSYYBLHPTFKL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




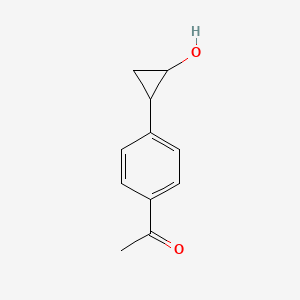

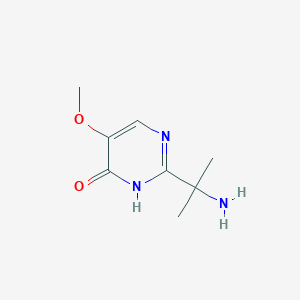

![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
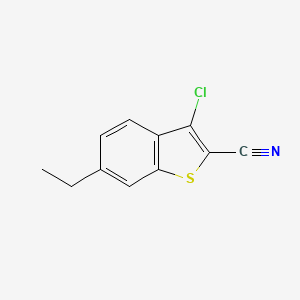

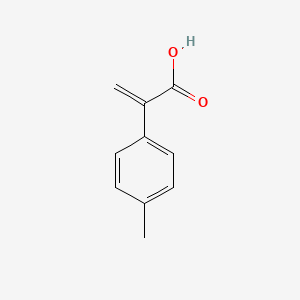
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)
